molecular formula C8H8N2O4 B13962121 2-Amino-6-methyl-3-nitrobenzoic acid CAS No. 881203-05-0

2-Amino-6-methyl-3-nitrobenzoic acid

Cat. No.: B13962121
CAS No.: 881203-05-0
M. Wt: 196.16 g/mol
InChI Key: NEWOPFWUNAJMNX-UHFFFAOYSA-N
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Description

2-Amino-3-nitrobenzoic acid (CAS: 606-18-8) is a nitro-substituted aminobenzoic acid derivative with the molecular formula C₇H₆N₂O₄ and a molecular weight of 182.13 g/mol. Its structure features an amino group (-NH₂) at position 2 and a nitro group (-NO₂) at position 3 on the benzene ring, with a carboxylic acid (-COOH) at position 1. This compound is primarily utilized as an intermediate in organic syntheses, particularly in pharmaceutical and agrochemical research due to its reactive functional groups .

Key properties include:

  • Purity: ≥98% (HPLC)
  • Moisture content: ≤0.5%
  • Hazard statement: H302 (harmful if swallowed) .

Crystallographic studies reveal that its solid-state structure is stabilized by intermolecular hydrogen bonds involving the amino, nitro, and carboxylic acid groups, forming a layered network .

Properties

CAS No.

881203-05-0

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2-amino-6-methyl-3-nitrobenzoic acid

InChI

InChI=1S/C8H8N2O4/c1-4-2-3-5(10(13)14)7(9)6(4)8(11)12/h2-3H,9H2,1H3,(H,11,12)

InChI Key

NEWOPFWUNAJMNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation via Reduction of 2,6-Dinitrobenzoic Acid Derivatives

One of the most documented and efficient routes involves the selective reduction of 2,6-dinitrobenzoic acid derivatives to yield 2-amino-6-nitrobenzoic acid, which can be further methylated at the 3-position if necessary.

  • Starting Material: 2,6-Dinitrobenzoic acid
  • Reducing Agents: Sulfide, hydrosulfide, or polysulfide ions, often in alkali metal salt forms such as sodium hydrosulfide.
  • Reaction Conditions: Protic solvents such as water or alcohols (methanol or ethanol), often under reflux.
  • Mechanism: Selective reduction of one nitro group to an amino group while leaving the other nitro group intact.
  • Isolation: The product is isolated by solvent evaporation, aqueous workup, acidification, ether extraction, drying, and filtration.

This method provides a high yield of 2-amino-6-nitrobenzoic acid and can be adapted to include methyl substituents on the aromatic ring by starting from appropriately substituted dinitrobenzoic acids or by subsequent methylation steps.

Step Reagents/Conditions Purpose Notes
1 2,6-Dinitrobenzoic acid + NaHS (3 equiv) Selective reduction Reflux in methanol/water mixture
2 Acidification with dilute acid Protonation of amino group Facilitates extraction
3 Extraction with ether Isolation of organic product Drying over anhydrous sodium sulfate
4 Evaporation of solvent Product recovery Yields 2-amino-6-nitrobenzoic acid

This method is supported by patent literature and peer-reviewed research, indicating its reliability and scalability for industrial and laboratory synthesis.

Amination of 2-Chloro-6-nitrobenzoic Acid

An alternative preparation involves nucleophilic aromatic substitution of the chlorine atom in 2-chloro-6-nitrobenzoic acid with ammonia:

  • Starting Material: 2-Chloro-6-nitrobenzoic acid
  • Reagents: Concentrated ammonia, metallic copper oxide as a catalyst, cesium carbonate as base, and solvents such as dimethylformamide (DMF).
  • Conditions: Elevated temperature and pressure in an autoclave.
  • Mechanism: Ammonia displaces the chlorine atom via nucleophilic aromatic substitution, yielding 2-amino-6-nitrobenzoic acid.
  • Notes: This method is suitable for selective amination without reduction of the nitro group.
Step Reagents/Conditions Purpose Notes
1 2-Chloro-6-nitrobenzoic acid + NH3 (30%) Amination Autoclave, 500 mL, elevated temperature
2 CuO catalyst + Cs2CO3 (base) Catalysis and deprotonation Facilitates substitution
3 DMF solvent Reaction medium Polar aprotic solvent supports reaction
4 Workup and isolation Purification Standard filtration and washing

This method is industrially relevant and provides a direct route from chlorinated precursors with high selectivity.

Multi-Step Synthesis from 3-Nitrophthalic Anhydride

A classical approach involves:

  • Starting from 3-nitrophthalic anhydride , which undergoes ring opening and functional group transformations.
  • Conversion to 2-amino-6-nitrobenzoic acid through controlled nitration, amination, and methylation steps.
  • This method is more complex and less commonly used in modern practice due to multi-step nature and lower overall yields but is documented in organic synthesis literature.

Methylation Considerations

For the methyl group at the 6-position or 3-position, methylation can be introduced by:

  • Using methyl-substituted starting materials (e.g., 2,6-dimethylbenzoic acid derivatives).
  • Post-synthesis methylation via electrophilic substitution or methyl ester formation (e.g., Fischer esterification with methanol and acid catalyst for ester derivatives, though this is more common for ester formation rather than aromatic methylation).

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Reduction of 2,6-dinitrobenzoic acid 2,6-Dinitrobenzoic acid Sodium hydrosulfide, methanol/water, reflux High selectivity, scalable Requires careful control of reduction
Amination of 2-chloro-6-nitrobenzoic acid 2-Chloro-6-nitrobenzoic acid Ammonia (30%), CuO catalyst, Cs2CO3, DMF, autoclave Direct substitution, high yield Requires pressure vessel
Multi-step from 3-nitrophthalic anhydride 3-Nitrophthalic anhydride Multiple steps including nitration, amination Established classical method Multi-step, lower overall yield
Methylation (if needed) Aminonitrobenzoic acid Electrophilic methylation or methyl-substituted precursors Introduces methyl group Additional step, regioselectivity concerns

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methyl-3-nitrobenzoic acid.

    Reduction: Formation of 2-amino-6-methylbenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

2-Amino-6-methyl-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications
2-Amino-3-nitrobenzoic acid 606-18-8 C₇H₆N₂O₄ 2-NH₂, 3-NO₂, 1-COOH Organic synthesis intermediate
2-Amino-6-chlorobenzoic acid 2148-56-3 C₇H₆ClNO₂ 2-NH₂, 6-Cl, 1-COOH Higher acidity due to electron-withdrawing Cl; used in coordination chemistry
4-Amino-3-nitrobenzoic acid 1588-83-6 C₇H₆N₂O₄ 4-NH₂, 3-NO₂, 1-COOH Altered electronic effects (para-amino group); potential dye precursor
2-Methyl-3-nitrobenzoic acid N/A C₈H₇NO₄ 2-CH₃, 3-NO₂, 1-COOH Steric hindrance from methyl group reduces reactivity in electrophilic substitutions

Electronic and Acidity Effects

  • Nitro Group Influence: The nitro group at position 3 in 2-amino-3-nitrobenzoic acid is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~1.5–2.5 estimated) compared to unsubstituted benzoic acid (pKa 4.2).
  • Amino Group vs. Chloro/Methyl: The amino group (electron-donating) in 2-amino-3-nitrobenzoic acid partially counteracts the nitro group’s electron-withdrawing effect, moderating acidity. In 2-amino-6-chlorobenzoic acid, the chloro group (electron-withdrawing) further enhances acidity compared to the amino-nitro analog . The methyl group in 2-methyl-3-nitrobenzoic acid provides steric hindrance but has minimal electronic impact .

Hydrogen Bonding and Crystallography

  • 2-Amino-3-nitrobenzoic acid forms a 3D hydrogen-bonded network via N–H···O and O–H···O interactions, critical for its crystalline stability .

Research Findings and Data Gaps

  • Crystallographic Data: Only 2-amino-3-nitrobenzoic acid has detailed structural reports , while analogs lack published crystallographic studies.
  • Acidity and Solubility : Quantitative pKa and solubility data for most analogs are unavailable in the provided evidence, necessitating further experimental work.

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